molecular formula C20H22ClF3N2O3 B4107209 N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B4107209
M. Wt: 430.8 g/mol
InChI Key: QIPBWPGFLHUYBK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetonitrile . This intermediate is then subjected to further reactions, including amide formation and hydrochloride salt formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other prolinamide derivatives and compounds with trifluoromethyl and dimethoxyphenyl groups. Examples include:

  • N-(3,4-dimethoxyphenyl)-1-phenylprolinamide
  • N-(3-trifluoromethylphenyl)-1-phenylprolinamide

Uniqueness

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3.ClH/c1-27-17-9-8-14(12-18(17)28-2)24-19(26)16-7-4-10-25(16)15-6-3-5-13(11-15)20(21,22)23;/h3,5-6,8-9,11-12,16H,4,7,10H2,1-2H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPBWPGFLHUYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC=CC(=C3)C(F)(F)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
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N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
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N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
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N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
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N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.